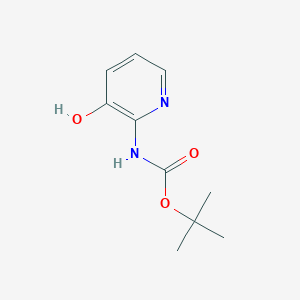

tert-Butyl (3-hydroxypyridin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

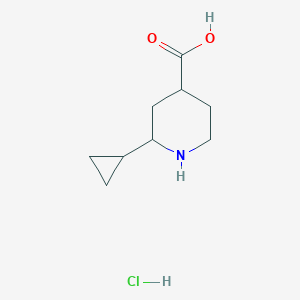

“tert-Butyl (3-hydroxypyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 902835-93-2. It has a molecular weight of 210.23 and its IUPAC name is tert-butyl (3-hydroxypyridin-2-yl)carbamate .

Molecular Structure Analysis

The molecular formula of “tert-Butyl (3-hydroxypyridin-2-yl)carbamate” is C10H14N2O3 . The InChI code for this compound is 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 337.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 157.9±23.7 °C . The compound has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Several studies have explored the synthesis and potential medicinal applications of tert-Butyl (3-hydroxypyridin-2-yl)carbamate derivatives. For instance, the compound has been used as an intermediate in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines, highlighting its importance in the development of anticancer drugs (Tang et al., 2014). Moreover, the synthesis of analogues and derivatives of this compound has been reported for the preparation of potential inhibitors for neurodegenerative diseases, such as Alzheimer's disease, showcasing its role in the search for novel therapeutic agents (Camarillo-López et al., 2020).

Photocatalysis and Material Chemistry

In the realm of material chemistry, tert-Butyl (3-hydroxypyridin-2-yl)carbamate derivatives have been utilized in photocatalytic processes to create complex organic structures, such as aminated chromones, under mild conditions. This application is significant for the assembly of molecules with potential applications in various fields, including drug development and organic electronics (Wang et al., 2022).

Crystallography and Molecular Structure Analysis

The compound and its derivatives have also been subjects of crystallographic studies to understand their molecular structure and bonding patterns. Such studies are crucial for designing drugs with optimal properties and for the development of materials with specific functions (Ober et al., 2004). Additionally, the exploration of isomorphous crystal structures has provided insights into the interactions that stabilize these compounds, which is essential for predicting their behavior in different chemical environments (Baillargeon et al., 2017).

Enantioselective Synthesis and Kinetic Resolution

The field of enantioselective synthesis has also seen applications of tert-Butyl (3-hydroxypyridin-2-yl)carbamate, where its derivatives have been used to obtain optically pure compounds. This is particularly relevant in the synthesis of chiral molecules that are important in pharmaceuticals (Piovan et al., 2011). The ability to control the chirality of molecules is crucial for the development of drugs with specific therapeutic effects and minimal side effects.

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-(3-hydroxypyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSPUTQMBTUUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-hydroxypyridin-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)

![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)

![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)

![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2777837.png)

![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2777840.png)